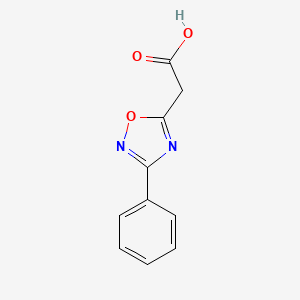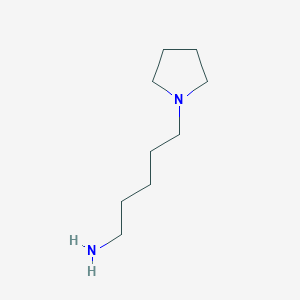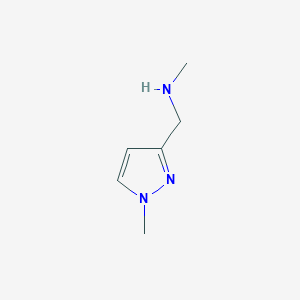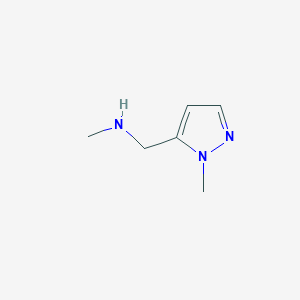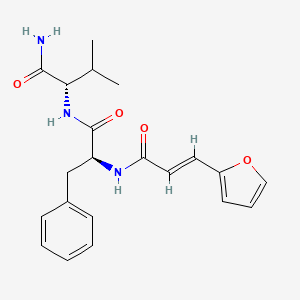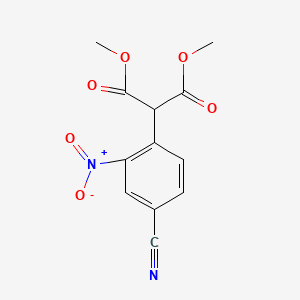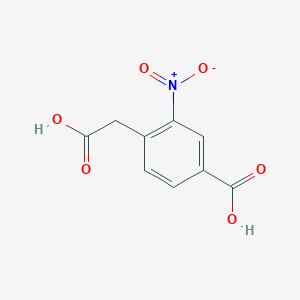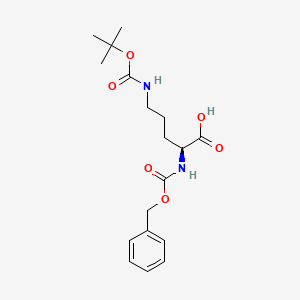
1,5-Dibromo-2,3,4-trifluorobenzene
Descripción general
Descripción
1,5-Dibromo-2,3,4-trifluorobenzene is a chemical compound with the molecular formula C6HBr2F3 . It is used as an intermediate in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two bromine atoms and three fluorine atoms attached . The molecular weight is 289.88 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 2.2±0.1 g/cm3 and a boiling point of 200.9±35.0 °C at 760 mmHg . The vapor pressure is 0.4±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis of Derivatives
1,5-Dibromo-2,3,4-trifluorobenzene and similar compounds are crucial in the synthesis of various organic derivatives. For instance, Diemer, Leroux, and Colobert (2011) describe methods for creating 1,2-dibromobenzene derivatives, which are valuable for reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Pharmaceutical Industry and Polymer Chemistry
Chapyshev and Chernyak (2013) discuss the use of related compounds, such as 1,3,5-trichloro-2,4,6-trifluorobenzene, in creating new photoactive cross-linking reagents for polymer chemistry and in the synthesis of organic magnetic materials (Chapyshev & Chernyak, 2013).
Optimization in Synthesis Processes
Applications in Continuous-Flow Systems
Deng et al. (2016) and Deng et al. (2017) demonstrated the efficiency of synthesizing 2,4,5-trifluorobromobenzene, a compound structurally similar to this compound, using microreactors, which has implications for large-scale production in the pharmaceutical industry (Deng et al., 2016); (Deng et al., 2017).
Organometallic Methods in Synthesis
Heiss and Schlosser (2003) utilized organometallic recipes for functionalizing compounds like 1,2,3-trifluorobenzene, highlighting the role of organometallic chemistry in creating derivatives of such compounds (Heiss & Schlosser, 2003).
Hyperbranched Poly(arylene ether)s
Hyperbranched Poly(arylene ether)s
Banerjee et al. (2009) synthesized a trifluoromethyl-activated trifluoro monomer, which is structurally related to this compound. This was used in producing hyperbranched poly(arylene ether)s, demonstrating the application of such compounds in advanced polymer chemistry (Banerjee, Komber, Häussler, & Voit, 2009).
Halogen Scrambling and Buttressing Effects
Research by Mongin, Marzi, and Schlosser (2001) explores the reactivity of haloarenes, including compounds similar to this compound, with bases, providing insights into the chemical behavior of such compounds under different conditions (Mongin, Marzi, & Schlosser, 2001).
Safety and Hazards
1,5-Dibromo-2,3,4-trifluorobenzene is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mecanismo De Acción
Target of Action
The primary targets of 1,5-Dibromo-2,3,4-trifluorobenzene are currently unknown. This compound is a halogenated aromatic compound, and such compounds are often involved in various chemical reactions as intermediates or reactants . .
Mode of Action
Halogenated aromatic compounds like this are often used in organic synthesis, where they can participate in various types of reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Given its chemical structure, it is likely to have low water solubility, which could impact its absorption and distribution in biological systems. More research is needed to confirm these properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, it is recommended to be stored in a dry room temperature environment .
Análisis Bioquímico
Biochemical Properties
1,5-Dibromo-2,3,4-trifluorobenzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes through halogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in stress response and detoxification pathways . Additionally, it can disrupt normal cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It binds to enzymes and proteins, leading to their inhibition or activation. For example, this compound has been found to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition results in altered metabolic pathways and changes in gene expression, ultimately affecting cellular function and homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of potentially toxic byproducts . These byproducts can have additional effects on cellular processes, further complicating the interpretation of experimental results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable changes in cellular processes occur . High doses of this compound can result in severe toxicity, including liver and kidney damage, as well as disruptions in normal metabolic functions .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are essential for the metabolism of other compounds. For instance, it has been shown to inhibit the activity of certain dehydrogenases and oxidases, leading to altered metabolic flux and changes in metabolite levels . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within the cell, affecting its localization and concentration in different cellular regions .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, this compound has been found to localize in the endoplasmic reticulum and mitochondria, where it interacts with key enzymes involved in metabolic processes .
Propiedades
IUPAC Name |
1,5-dibromo-2,3,4-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F3/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKUGTVPMSPTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298054 | |
| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17299-95-5 | |
| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17299-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


